molecular formula C10H8Cl2N2O2S B1423334 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1291374-78-1

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1423334
CAS No.: 1291374-78-1
M. Wt: 291.15 g/mol
InChI Key: JEJTXRNNMBJNGU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a chlorinated phenyl group, a methylated pyrazole ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the sulfonyl chloride functionality. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are frequently used in Suzuki-Miyaura coupling reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable in medicinal chemistry.

Scientific Research Applications

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Some derivatives of this compound are being investigated for their potential use as therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives often involves interaction with specific molecular targets. For instance, sulfonamide derivatives can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-sulfonyl chloride
  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Comparison: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific positioning of the chlorophenyl and sulfonyl chloride groups, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJTXRNNMBJNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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